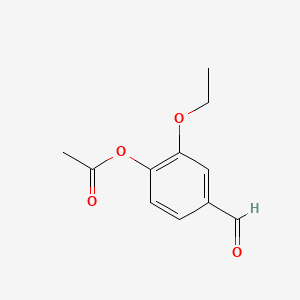

2-Ethoxy-4-formylphenyl acetate

描述

乙基香草醛乙酸酯是一种从乙基香草醛衍生的有机化合物。 它主要用作食品工业中的香料,特别是在巧克力和其他糖果的生产中 。该化合物以其浓郁的香草味而闻名,比香草醛更强烈。

准备方法

合成路线和反应条件: 乙基香草醛乙酸酯可以通过乙基香草醛与乙酸酐的酯化反应合成。该反应通常包括以下步骤:

起始原料: 乙基香草醛和乙酸酐。

催化剂: 使用强酸,如硫酸作为催化剂。

反应条件: 该反应在回流条件下进行,以确保酯化反应完全进行.

工业生产方法: 在工业环境中,乙基香草醛乙酸酯的生产遵循类似的原理,但规模更大。该过程包括:

混合: 乙基香草醛和乙酸酐在大型反应器中混合。

催化: 加入硫酸或其他强酸来催化反应。

回流: 将混合物在回流条件下加热,以使酯化反应完全进行。

化学反应分析

反应类型: 乙基香草醛乙酸酯会发生几种类型的化学反应,包括:

氧化: 它可以被氧化形成各种氧化产物。

还原: 还原反应可以将其转化回乙基香草醛。

取代: 它可以发生亲核取代反应,特别是在酯基上.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠通常用作还原剂。

取代: 可以在碱性条件下使用氢氧根离子等亲核试剂.

主要产物:

氧化产物: 各种羧酸和醛。

还原产物: 乙基香草醛。

取代产物: 根据亲核试剂的不同,可以形成不同的取代产物.

科学研究应用

Applications in Organic Synthesis

-

Intermediate in Organic Reactions

2-Ethoxy-4-formylphenyl acetate serves as a key intermediate in the synthesis of various organic compounds. It can undergo transformations such as nucleophilic substitutions and condensation reactions, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals . -

Synthesis of Thiazolidine Derivatives

The compound has been utilized in synthesizing thiazolidine derivatives, which have shown potential as thromboxane A2 receptor antagonists. These derivatives are evaluated for their effects on platelet aggregation, indicating the compound's relevance in developing anti-thrombotic agents .

-

Antibacterial Properties

Research has indicated that this compound exhibits antibacterial activity against various Gram-positive bacteria. Studies have shown that modifications to its structure can enhance its efficacy against specific bacterial strains, highlighting its potential in developing new antibacterial agents . -

Potential Drug Development

The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development. Its derivatives are being explored for therapeutic applications, particularly in treating infections caused by resistant bacterial strains .

Market Insights

The global market for this compound is projected to grow significantly due to increasing demand in pharmaceuticals and agrochemicals. The compound's applications span various sectors, including personal care and consumer goods, driven by the need for high-quality and environmentally friendly products .

Case Studies

作用机制

乙基香草醛乙酸酯的作用机制涉及它与各种分子靶标的相互作用:

芳香环: 芳香环结构使其能够参与各种化学反应。

酯基: 酯基可以发生水解反应,释放乙基香草醛和乙酸。

抗氧化活性: 它通过清除自由基和防止氧化损伤而起到抗氧化剂的作用.

相似化合物的比较

乙基香草醛乙酸酯与其他类似化合物进行比较,以突出其独特性:

香草醛: 香草醛具有类似的结构,但缺少乙氧基,使其香气不那么强烈。

乙基香草醛: 乙基香草醛是乙基香草醛乙酸酯的前体,具有类似但略微不那么复杂的香气。

类似化合物:

- 香草醛

- 乙基香草醛

- 香草醛乙酸酯

乙基香草醛乙酸酯以其浓郁的香草香气及其在各种应用中的多功能性而脱颖而出,使其成为科学研究和工业应用中宝贵的化合物。

生物活性

2-Ethoxy-4-formylphenyl acetate is a compound of significant interest in various fields, particularly in organic chemistry and medicinal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an ethoxy group, a formyl group, and an acetate moiety. Its unique structure allows it to interact with biological systems in various ways.

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ |

| Functional Groups | Ethoxy (-OCH₂CH₃), Formyl (-CHO), Acetate (-COO) |

| Molecular Weight | 180.20 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that may alter their function. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This property could be beneficial in treating conditions characterized by excessive inflammation.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a competitive inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

-

Anti-inflammatory Research

- In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha production, highlighting its potential role in managing inflammatory responses.

- Enzyme Inhibition Analysis

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-ethoxy-4-formylphenyl acetate, and how do reaction conditions influence yield?

Synthesis typically involves acetylation of 2-ethoxy-4-hydroxybenzaldehyde using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine). Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically affect reaction efficiency. Similar esters, such as 2-ethoxy-4-formylphenyl isobutyrate (84% structural similarity), require anhydrous conditions to minimize hydrolysis . Purity can be enhanced via column chromatography with ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

- 1H NMR : Expect signals for the formyl proton (~10.1 ppm), ethoxy group (δ 1.4–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2), and acetate methyl (δ 2.3–2.5 ppm).

- 13C NMR : Peaks for carbonyl carbons (acetate at ~170 ppm, formyl at ~190 ppm).

- FT-IR : Stretching vibrations for C=O (1740–1760 cm⁻¹ for acetate, ~1680 cm⁻¹ for formyl) and C-O (1250–1300 cm⁻¹) . Compare with analogs like 4-methoxyphenylglyoxal derivatives for validation .

Q. What safety protocols are essential when handling this compound in the lab?

Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation. Store at 2–8°C in airtight containers to prevent degradation. Avoid incompatible reagents like strong oxidizers. Safety data for structurally related phenoxyacetic acid esters recommend emergency showers and eye wash stations .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Contradictions in unit cell parameters or space groups may arise from twinning or poor crystal quality. Use SHELXL for refinement, leveraging its robustness with high-resolution data. Validate results with ORTEP-3 for graphical representation and hydrogen-bonding analysis . For example, crystallographic studies of ethoxyphenyl carbamoyl analogs highlight the importance of disorder modeling in aromatic systems .

Q. What computational strategies predict the reactivity of the formyl and acetate groups in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic sites. For instance, the formyl group’s electron-deficient carbon is prone to attack by amines or hydrazines, while the acetate ester undergoes hydrolysis under acidic/basic conditions. Compare with diazenyl carbonate derivatives to assess steric and electronic effects .

Q. How does the electronic environment of this compound influence its UV-Vis absorption properties?

The conjugated system (formyl + ethoxy + acetate) creates π→π* transitions detectable at ~270–290 nm. Substituent effects can be modeled via TD-DFT. For example, chloro or nitro analogs exhibit bathochromic shifts due to increased electron withdrawal . Experimental validation requires HPLC-grade solvents to avoid interference.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Racemization risks arise during acetylation if chiral centers are present. Use chiral catalysts (e.g., proline derivatives) or enzymatic methods (lipases) for asymmetric synthesis. Monitor enantiomeric excess via chiral HPLC with cellulose-based columns. Similar optimization was applied to 4-ethoxyphenyl carbamoyl derivatives .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound and Analogs

| Compound | 1H NMR (δ, ppm) | IR (C=O, cm⁻¹) | Reference |

|---|---|---|---|

| This compound | 10.1 (CHO), 4.1 (OCH2), 2.3 (CH3CO) | 1745, 1680 | |

| 2-Chloro-6-ethoxy analog | 10.2 (CHO), 4.2 (OCH2) | 1750, 1675 |

Table 2. Crystallographic Refinement Tools Comparison

| Software | Application | Strength | Limitation |

|---|---|---|---|

| SHELXL | Small-molecule refinement | High-resolution data handling | Limited for twinned crystals |

| ORTEP-3 | Molecular visualization | Hydrogen-bonding networks | No refinement capabilities |

属性

IUPAC Name |

(2-ethoxy-4-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZFVPCFHPIMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8072530 | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72207-94-4 | |

| Record name | 4-Acetoxy-3-ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72207-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072207944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72207-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。